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Compound of Interest

Compound Name: Tetramethoxymethane

Cat. No.: B120706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tetramethoxymethane, also known as tetramethyl orthocarbonate, is a versatile reagent in

organic synthesis. While it is recognized for its role in the formation of geminal diether linkages

and as a solvent, its application as an alkylating agent, specifically a methylating agent, is a

noteworthy area of interest, particularly in the synthesis of specialized heterocyclic structures

relevant to drug discovery. This document provides detailed application notes and protocols for

the use of tetramethoxymethane as an alkylating agent, with a focus on its utility in the

synthesis of 2-aminobenzoxazoles, and discusses its potential for the O-methylation of phenols

and carboxylic acids, and N-methylation of amines.

Physicochemical Properties and Safety Information
Tetramethoxymethane is a colorless liquid with a characteristic aromatic odor. It is stable

under standard conditions but is moisture-sensitive and flammable. Appropriate safety

precautions, including working in a well-ventilated fume hood and using personal protective

equipment, are essential.
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Property Value

CAS Number 1850-14-2

Molecular Formula C5H12O4

Molecular Weight 136.15 g/mol

Boiling Point 114 °C

Density 1.023 g/cm³ at 25 °C

Flash Point 22 °C (71.6 °F)

Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation),

H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces — No

smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN

EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and

easy to do. Continue rinsing).[1]

Application 1: Synthesis of 2-Aminobenzoxazoles
A significant application of tetramethoxymethane is in the one-pot synthesis of 2-

aminobenzoxazoles. This reaction showcases the ability of tetramethoxymethane to facilitate

both N- and O-alkylation in a single procedure, providing a convenient route to a scaffold

present in many pharmaceutically active compounds.

Reaction Principle
The synthesis involves the reaction of a 2-aminophenol with an amine in the presence of

tetramethoxymethane. The reaction proceeds under mild conditions and provides the desired

2-aminobenzoxazole in modest to excellent yields.

Experimental Protocol
The following protocol is adapted from the work of Cioffi et al. (2010).

Materials:
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2-Aminophenol (or substituted derivative)

Amine (primary or secondary)

Tetramethoxymethane

Anhydrous solvent (e.g., Dichloromethane)

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

To a solution of the 2-aminophenol (1.0 equiv) in the chosen anhydrous solvent, add the

amine (1.1 equiv).

Add tetramethoxymethane (1.2 equiv) to the mixture.

Stir the reaction mixture at room temperature under an inert atmosphere.

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 2-

aminobenzoxazole.

Quantitative Data
The following table summarizes the yields obtained for the synthesis of various 2-

aminobenzoxazoles using this method.
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2-Aminophenol
Derivative

Amine Product Yield (%)

2-Aminophenol Morpholine

2-

Morpholinobenzoxazol

e

95

2-Aminophenol Piperidine
2-(Piperidin-1-

yl)benzoxazole
85

2-Amino-4-

chlorophenol
Pyrrolidine

5-Chloro-2-(pyrrolidin-

1-yl)benzoxazole
78

2-Amino-5-

methylphenol
Benzylamine

N-Benzyl-5-

methylbenzoxazol-2-

amine

65

Proposed Mechanism and Visualization
The reaction is proposed to proceed through a stepwise mechanism involving initial activation

of tetramethoxymethane, followed by sequential nucleophilic attack by the amine and the

hydroxyl group of the 2-aminophenol.

Tetramethoxymethane Amidine Intermediate
+ Amine

Amine (R2NH)

2-Aminophenol

Guanidine-like Intermediate
+ 2-Aminophenol

2-Aminobenzoxazole

- 2 MeOH
- H2O

Click to download full resolution via product page

Caption: Proposed reaction pathway for the synthesis of 2-aminobenzoxazoles.
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Application 2: General O-Methylation of Phenols
(Potential Application)
While specific literature on the use of tetramethoxymethane for the simple O-methylation of

phenols is sparse, its character as an alkylating agent at elevated temperatures suggests its

potential for this transformation.[2] The high temperatures likely facilitate the generation of a

reactive electrophilic species.

Generalized Protocol
This generalized protocol is based on the known reactivity of orthoesters and the reported

conditions for tetramethoxymethane. Optimization will be required for specific substrates.

Materials:

Phenol (or substituted derivative)

Tetramethoxymethane

High-boiling point solvent (e.g., Diglyme, Sulfolane) or neat conditions

Optional: Lewis acid catalyst (e.g., ZnCl₂, AlCl₃)

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

Combine the phenol (1.0 equiv) and tetramethoxymethane (1.5-2.0 equiv) in a suitable

reaction vessel. If using a solvent, add it at this stage.

If a catalyst is to be used, add it to the mixture (0.1-0.2 equiv).

Heat the reaction mixture to 180-200 °C under an inert atmosphere.

Monitor the reaction progress by GC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.
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If a solvent was used, remove it under reduced pressure.

Purify the crude product by distillation or column chromatography.

Proposed Mechanism and Visualization
The high-temperature O-methylation of phenols with tetramethoxymethane is likely to

proceed via the formation of a methoxy-stabilized carbocation, which is then attacked by the

phenoxide.

Tetramethoxymethane

Trimethoxy-
methyl Cation

Heat (Δ)

Anisole
- H+

Phenol
Nucleophilic Attack

Click to download full resolution via product page

Caption: Proposed mechanism for the O-methylation of phenols.

Application 3: General N-Methylation of Amines
(Potential Application)
Similar to phenols, the high-temperature reactivity of tetramethoxymethane suggests its

potential for the N-methylation of primary and secondary amines. The greater nucleophilicity of

amines compared to phenols may allow for lower reaction temperatures in some cases.

Generalized Protocol
Materials:

Primary or secondary amine

Tetramethoxymethane

Solvent (optional, e.g., NMP, DMF) or neat conditions
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Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

Combine the amine (1.0 equiv) and tetramethoxymethane (1.5-2.0 equiv) in a reaction

vessel.

Heat the mixture, with stirring, to a temperature in the range of 150-200 °C.

Monitor the reaction for the formation of the methylated amine.

After cooling, purify the product by distillation or chromatography.

Proposed Mechanism and Visualization
The N-methylation likely follows a similar pathway to O-methylation, with the amine acting as

the nucleophile.

Tetramethoxymethane

Trimethoxy-
methyl Cation

Heat (Δ)

Methylated Amine
- H+

Amine (R2NH)
Nucleophilic Attack

Click to download full resolution via product page

Caption: Proposed mechanism for the N-methylation of amines.

Application 4: Esterification of Carboxylic Acids
(Potential Application)
The reaction of orthoesters with carboxylic acids to form esters is a known transformation.

Tetramethoxymethane could potentially be used for the methyl esterification of carboxylic

acids, particularly those that are sensitive to strongly acidic or basic conditions.
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Generalized Protocol
Materials:

Carboxylic acid

Tetramethoxymethane

Optional: Acid catalyst (e.g., p-toluenesulfonic acid)

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

Dissolve the carboxylic acid (1.0 equiv) in an excess of tetramethoxymethane (which can

also act as the solvent).

If desired, add a catalytic amount of a protic or Lewis acid.

Heat the reaction mixture to reflux (approx. 114 °C) or higher temperatures if in a sealed

vessel.

Monitor the formation of the methyl ester.

Upon completion, remove the excess tetramethoxymethane by distillation.

Purify the resulting methyl ester by standard methods.

Proposed Mechanism and Visualization
The esterification likely proceeds through the formation of a mixed anhydride-like intermediate,

which then collapses to the methyl ester.
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Tetramethoxymethane Acyloxy-
(trimethoxy)methane

+ Carboxylic Acid

Carboxylic Acid

Methyl Ester
Rearrangement

Click to download full resolution via product page

Caption: Proposed pathway for the esterification of carboxylic acids.

Conclusion
Tetramethoxymethane is a valuable reagent for specific alkylation reactions, most notably in

the efficient one-pot synthesis of 2-aminobenzoxazoles. While its application as a general

methylating agent for phenols, amines, and carboxylic acids is less documented, its reactivity at

high temperatures suggests potential in these areas, warranting further investigation and

optimization for specific substrates. The protocols and mechanistic insights provided herein

serve as a guide for researchers exploring the utility of tetramethoxymethane in their synthetic

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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